10-(Phenylsulfanyl)-5-cyclodecen-1-one

Description

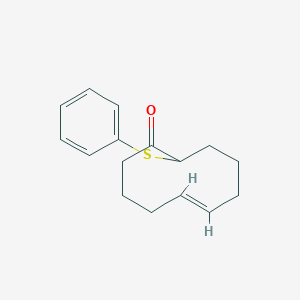

4-PSB-2 (Figure 1A) is a lipophilic small molecule (MW: 180 g/mol) derived from soft coral Cladiella australis. It exhibits anti-inflammatory and neuroprotective properties by suppressing pro-inflammatory mediators (TNF-α, COX-2, and iNOS) and enhancing synaptic plasticity markers (PSD-95, dendritic spine density, and LTP) in Alzheimer’s disease (AD) models. Its molecular structure includes a phenylsulfanyl group and ketone moieties, enabling blood-brain barrier penetration and interactions with inflammatory pathways.

Properties

Molecular Formula |

C16H20OS |

|---|---|

Molecular Weight |

260.4g/mol |

IUPAC Name |

(5E)-10-phenylsulfanylcyclodec-5-en-1-one |

InChI |

InChI=1S/C16H20OS/c17-15-12-8-3-1-2-4-9-13-16(15)18-14-10-6-5-7-11-14/h1-2,5-7,10-11,16H,3-4,8-9,12-13H2/b2-1+ |

InChI Key |

ZKBWYACTIRITFF-OWOJBTEDSA-N |

SMILES |

C1CC=CCCCC(=O)C(C1)SC2=CC=CC=C2 |

Isomeric SMILES |

C1C/C=C/CCCC(=O)C(C1)SC2=CC=CC=C2 |

Canonical SMILES |

C1CC=CCCCC(=O)C(C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Table 1 : Molecular descriptors of 4-PSB-2 and analogs

Key Findings :

- Lipophilicity : 4-PSB-2 (MlogP: 1.2) is less lipophilic than BAY 11-7082 (MlogP: 2.8) but more brain-penetrant than polar compounds like silybin (TPSA: 151.3 Ų).

- Structural Similarities : Both 4-PSB-2 and BAY 11-7082 contain reactive groups (ketones vs. cyanide) that suppress NF-κB-mediated inflammation.

Functional Comparisons in AD Models

Table 2 : Pharmacological effects of 4-PSB-2 and analogs in AD models

Key Findings :

- Anti-Inflammatory Efficacy: 4-PSB-2 uniquely reduces TNF-α, COX-2, and iNOS in neurons, astrocytes, and microglia, unlike NSAIDs that broadly inhibit COX enzymes.

- Synaptic Restoration : 4-PSB-2 increases hippocampal PSD-95 (+40% vs. controls) and dendritic spine density (+30%), outperforming silybin, which only modestly improves synaptophysin.

Mechanism of Action Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.